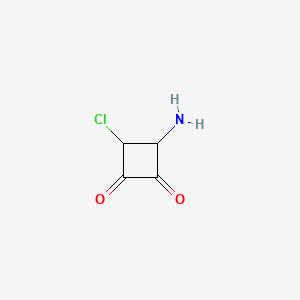
3-Amino-4-chloro-3-cyclobutene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-chloro-3-cyclobutène-1,2-dione est un composé chimique de formule moléculaire C4H4ClNO2. Il s'agit d'un dérivé du cyclobutène, caractérisé par la présence d'un groupe amino en position 3 et d'un atome de chlore en position 4.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-Amino-4-chloro-3-cyclobutène-1,2-dione implique généralement la chloration du 3-amino-3-cyclobutène-1,2-dione. Une méthode courante consiste à faire réagir le 3-amino-3-cyclobutène-1,2-dione avec du chlorure de thionyle (SOCl2) dans des conditions contrôlées pour introduire l'atome de chlore en position 4 .
Méthodes de production industrielle
Les méthodes de production industrielle du 3-Amino-4-chloro-3-cyclobutène-1,2-dione ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l'optimisation des méthodes à l'échelle du laboratoire, en se concentrant sur le rendement, la pureté et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Amino-4-chloro-3-cyclobutène-1,2-dione subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Oxydation et réduction : Le composé peut subir une oxydation pour former des dérivés oxo correspondants ou une réduction pour former des dérivés amines.
Réactifs et conditions courantes
Substitution : Des réactifs tels que l'azoture de sodium (NaN3) ou le thiocyanate de potassium (KSCN) peuvent être utilisés pour les réactions de substitution.
Oxydation : Des oxydants comme le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2) peuvent être utilisés.
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Principaux produits
Substitution : Les produits comprennent le 3-amino-4-azido-3-cyclobutène-1,2-dione ou le 3-amino-4-thiocyanato-3-cyclobutène-1,2-dione.
Oxydation : Les produits comprennent les oxydes de 3-amino-4-chloro-3-cyclobutène-1,2-dione.
Réduction : Les produits comprennent les amines de 3-amino-4-chloro-3-cyclobutène-1,2-dione.
Applications De Recherche Scientifique
Le 3-Amino-4-chloro-3-cyclobutène-1,2-dione a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou ingrédient actif.
Mécanisme d'action
Le mécanisme d'action du 3-Amino-4-chloro-3-cyclobutène-1,2-dione implique son interaction avec des cibles moléculaires spécifiques. Les groupes amino et chloro lui permettent de former des liaisons covalentes avec des sites nucléophiles sur les protéines ou d'autres biomolécules, ce qui peut modifier leur fonction. Les voies et les cibles exactes sont encore à l'étude, mais on pense qu'il interfère avec les activités enzymatiques et les processus cellulaires.
Mécanisme D'action
The mechanism of action of 3-Amino-4-chloro-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. The amino and chloro groups allow it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and targets are still under investigation, but it is believed to interfere with enzymatic activities and cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Amino-4-hydroxy-3-cyclobutène-1,2-dione : Structure similaire, mais avec un groupe hydroxyle au lieu d'un atome de chlore.
3-Amino-4-(propylamino)-3-cyclobutène-1,2-dione : Contient un groupe propylamino au lieu d'un atome de chlore.
Unicité
Le 3-Amino-4-chloro-3-cyclobutène-1,2-dione est unique en raison de la présence à la fois d'un groupe amino et d'un groupe chloro sur le cycle cyclobutène. Cette combinaison de groupes fonctionnels offre une réactivité distincte et un potentiel de transformations chimiques diverses par rapport à ses analogues.
Propriétés
Formule moléculaire |
C4H4ClNO2 |
|---|---|
Poids moléculaire |
133.53 g/mol |
Nom IUPAC |
3-amino-4-chlorocyclobutane-1,2-dione |
InChI |
InChI=1S/C4H4ClNO2/c5-1-2(6)4(8)3(1)7/h1-2H,6H2 |
Clé InChI |
NOTBOFKOFRLPDN-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(=O)C1=O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















